molecular formula C38H41N5O9 B1258574 Monoaspartyl chlorin e6

Monoaspartyl chlorin e6

Cat. No.: B1258574
M. Wt: 711.8 g/mol
InChI Key: SIEXFRDYNDREBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Talaporfin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Talaporfin has a wide range of scientific research applications, including:

Mechanism of Action

Talaporfin exerts its effects through a photodynamic mechanism. Upon activation by light, Talaporfin forms an extended high-energy conformational state that generates singlet oxygen. This singlet oxygen leads to free radical-mediated cell death, effectively killing cancer cells . The molecular targets and pathways involved include the Rho-GTP pathway, which plays a role in vascular shutdown and tumor blood flow reduction .

Comparison with Similar Compounds

Talaporfin is compared with other photosensitizers such as:

    Porfimer sodium (Photofrin®): A first-generation photosensitizer with higher systemic toxicity and longer clearance time.

    Temoporfin (Foscan®): Another second-generation photosensitizer with different absorption characteristics.

    Verteporfin (Visudyne®): Used primarily in the treatment of macular degeneration

Talaporfin is unique due to its rapid clearance from the body, reduced skin phototoxicity, and ability to be excited at longer wavelengths compared to conventional photosensitizers .

Properties

Molecular Formula

C38H41N5O9

Molecular Weight

711.8 g/mol

IUPAC Name

2-[[2-[7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid

InChI

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)

InChI Key

SIEXFRDYNDREBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C

Synonyms

laserphyrin
mono-L-aspartyl chlorin e6
monoaspartyl chlorin e6
N-aspartyl chlorin e6
N-aspartylchlorin e6
NPe6
Talaporfin
talaporfin sodium

Origin of Product

United States

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